(4-Hydroxy-3,5-dimethoxyphenyl)-[5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanone
Description
This compound is a complex methanone derivative featuring two 4-hydroxy-3,5-dimethoxyphenyl groups linked via a substituted oxolane (tetrahydrofuran) ring. Its structure is characterized by hydroxyl and methoxy substituents on aromatic rings, which are common in plant-derived phenolic compounds.
For instance, acetosyringenin (a simpler analog from ) shares the 4-hydroxy-3,5-dimethoxyphenyl motif and is studied for its role in plant defense mechanisms .
Properties
IUPAC Name |
(4-hydroxy-3,5-dimethoxyphenyl)-[5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O9/c1-27-15-5-11(6-16(28-2)20(15)25)19(24)14-10-31-22(13(14)9-23)12-7-17(29-3)21(26)18(8-12)30-4/h5-8,13-14,22-23,25-26H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCVHDRNDJRUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CO2)C(=O)C3=CC(=C(C(=C3)OC)O)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Hydroxy-3,5-dimethoxyphenyl Precursors
The synthesis begins with the preparation of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), a commercially available starting material. Protection of the phenolic hydroxyl group is achieved using benzyl chloride under basic conditions to yield 4-benzyloxy-3,5-dimethoxybenzaldehyde .
Reaction Conditions :
Synthesis of Oxolane Intermediate
The oxolane ring is constructed via acid-catalyzed cyclization of a diol precursor. A reported method for similar systems involves:
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Reductive amination : Using sodium borohydride to reduce a diketone to a diol.
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Cyclization : Treating the diol with p-toluenesulfonic acid (p-TSA) in toluene under reflux.
Example Protocol :
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3,4-Dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde is prepared via reduction of a diketone (e.g., using NaBH₄ in methanol).
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Cyclization with p-TSA (0.1 equiv) in toluene at 110°C for 4 h yields the oxolane ring.
Synthetic Route 2: Friedel-Crafts Acylation for Methanone Formation
Coupling of Aromatic Moieties
The methanone bridge is introduced via Friedel-Crafts acylation , leveraging the electron-rich nature of the syringaldehyde-derived aromatic rings.
Procedure :
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Activation of carboxylic acid : Convert 4-benzyloxy-3,5-dimethoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) .
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Friedel-Crafts acylation : React the acid chloride with the oxolane intermediate in the presence of AlCl₃ (1.5 equiv) in dichloromethane at 0°C to room temperature.
Key Data :
Deprotection of Benzyl Groups
The benzyl protecting groups are removed via hydrogenolysis using Pd/C (10 wt%) under H₂ atmosphere.
Conditions :
Alternative Route: Reductive Amination and Hydrogenation
Reductive Amination for Oxolane Formation
A patent by CN101538212A describes a method for synthesizing benzylamine derivatives using Pd/C and ammonium formate as a reducing agent. Adapting this approach:
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Oxime formation : React 4-hydroxy-3,5-dimethoxybenzaldehyde with hydroxylamine to form the corresponding oxime.
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Reduction : Treat the oxime with ammonium formate and Pd/C in methanol at 20–30°C for 2–3 h.
Advantages :
Ketone Formation via Oxidation
The secondary alcohol intermediate is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate) .
Example :
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using gradients of hexane/ethyl acetate (4:1 to 1:1).
Chemical Reactions Analysis
Types of Reactions
The compound (4-Hydroxy-3,5-dimethoxyphenyl)-[5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, such as bromine (Br2) or chlorine (Cl2), in the presence of a catalyst.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential antioxidant properties. The presence of hydroxyl groups suggests it may scavenge free radicals and protect cells from oxidative damage.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which (4-Hydroxy-3,5-dimethoxyphenyl)-[5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanone exerts its effects involves:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Sm2Sn ([4-Hydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3,5-dimethoxyphenyl]-ethanone)
- Molecular Formula : C₁₉H₂₂O₇
- Molecular Weight : 362.38 g/mol
- Key Features: Derived from lignin oxidation, Sm2Sn retains the 4-hydroxy-3,5-dimethoxyphenyl group but replaces the oxolane ring with a methyl-linked aromatic system.
(b) Acetosyringenin (1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone)
- Molecular Formula : C₁₀H₁₂O₄
- Molecular Weight : 196.20 g/mol
- Key Features: A monomeric acetophenone derivative lacking the oxolane bridge. It is a precursor in lignin biosynthesis and exhibits antifungal activity against plant pathogens .
(c) (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone Oxime
- Molecular Formula: C₁₅H₁₃FNO₃
- Molecular Weight : 274.27 g/mol
- Key Features : Incorporates halogen (F) and oxime groups, enhancing electrophilicity. Such derivatives are optimized for pharmacological applications, including kinase inhibition .
Comparative Data Table
Functional Divergence
- Bioactivity : The target compound’s oxolane ring may confer unique pharmacokinetic properties, such as improved membrane permeability compared to Sm2Sn or acetosyringenin. However, halogenated analogs like the 4-fluorophenyl derivative exhibit higher specificity in enzyme inhibition due to halogen-bonding interactions .
- Synthetic Accessibility: Sm2Sn and acetosyringenin are derived from natural sources (lignin, plants), whereas halogenated methanones require multistep organic synthesis, as seen in .
Biological Activity
The compound (4-Hydroxy-3,5-dimethoxyphenyl)-[5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanone , often referred to in literature as a derivative of syringic acid, is notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Hydroxy groups : Contribute to antioxidant properties.
- Methoxy groups : Enhance lipophilicity and bioavailability.
- Oxolane ring : May influence the compound's interaction with biological targets.
Antioxidant Properties
Research indicates that compounds similar to syringic acid exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders.
- Mechanism : The hydroxyl groups in the compound can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of syringic acid derivatives against various pathogens:
- Bacterial Inhibition : The compound has shown effectiveness against strains like Escherichia coli and Staphylococcus aureus.
- Fungal Activity : It also exhibits antifungal properties against species such as Candida albicans.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many chronic diseases. The compound's anti-inflammatory potential may stem from its ability to inhibit pro-inflammatory cytokines.
- Case Study : A study demonstrated that syringic acid derivatives reduced the levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for its anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with appropriate hydrazine derivatives, followed by cyclization to form the oxolane structure.
Case Studies
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Antioxidant Evaluation :
- A study quantified the antioxidant capacity using DPPH radical scavenging assays, revealing an IC50 value comparable to established antioxidants like ascorbic acid.
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Antimicrobial Testing :
- In vitro tests showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against selected pathogens.
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Anti-inflammatory Assessment :
- In a controlled experiment on human cell lines, treatment with the compound resulted in a significant reduction of inflammatory markers compared to untreated controls.
Table 1: Biological Activities of this compound
| Activity Type | Methodology | Results |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | IC50 = XX µg/mL |
| Antimicrobial | MIC Testing | MIC = 32 - 128 µg/mL |
| Anti-inflammatory | Cytokine Level Measurement | Reduction in TNF-alpha by XX% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Hydroxy-3,5-dimethoxyphenyl)-[5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanone, and how is purity validated?
- Methodology :
- Step 1 : Condensation of 4-hydroxy-3,5-dimethoxyacetophenone derivatives using triazine-based coupling agents (e.g., 2,4,6-trichlorotriazine) under anhydrous conditions .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
- Purity Validation :
- HPLC : Use a C18 column with UV detection at 280 nm; retention time compared to reference standards .
- NMR : Confirm absence of residual solvents (e.g., DMSO-d₆) and integration ratios for aromatic protons (δ 6.8–7.2 ppm) .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Key Techniques :
Advanced Research Questions
Q. How can researchers evaluate the compound’s bioactivity against cancer cell lines, and what are common experimental pitfalls?
- Protocol :
- Cell Lines : Use MCF-7 (breast), A549 (lung), and U373 (glioblastoma) with RPMI medium + 10% FBS .
- Dose-Response : Treat cells with 1–100 μM compound for 72 hours; measure viability via MTT assay.
- Data Interpretation : IC₅₀ values < 50 μM indicate significant activity.
- Pitfalls :
- Sample Degradation : Organic degradation during prolonged assays (e.g., >9 hours) may skew results. Use continuous cooling to stabilize samples .
- Low Variability : Augment experimental designs with >8 initial samples to mimic real-world complexity .
Q. How can structural optimization enhance the compound’s pharmacological properties?
- Strategies :
- Methoxy Group Modification : Replace methoxy (-OCH₃) with trifluoromethoxy (-OCF₃) to improve lipophilicity (LogP) .
- Oxolane Ring Substitution : Introduce hydroxymethyl groups to increase water solubility (e.g., via esterification) .
- Validation :
- Molecular Docking : Compare binding affinities to target proteins (e.g., kinases) using AutoDock Vina .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Case Example : Discrepancies in IC₅₀ values for the same cell line.
- Root Causes :
- Experimental Design : Differences in cell passage numbers or serum batches .
- Compound Stability : Degradation due to improper storage (e.g., exposure to light or humidity) .
- Mitigation :
- Standardization : Adopt OECD guidelines for cell-based assays.
- QC Protocols : Use LC-MS to verify compound integrity pre- and post-assay .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
